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Executive Summary

Selisistat, also known as EX-527 or SEN0014196, is a selective inhibitor of Sirtuin 1 (SIRT1)
that has been investigated primarily for its therapeutic potential in Huntington's disease. It is
important to note that selisistat is a racemic mixture, and the SIRT1 inhibitory activity resides in
the (S)-enantiomer, while the (R)-enantiomer is considered inactive[1][2]. Consequently, the
vast majority of in vivo pharmacokinetic and pharmacodynamic data available pertains to the
racemic mixture rather than the (R)-enantiomer specifically. This guide summarizes the existing
in vivo data for selisistat, with the understanding that the biological effects are attributed to the
(S)-enantiomer.

Pharmacokinetics

Selisistat has been characterized in both preclinical animal models and human clinical trials. It
generally exhibits rapid absorption and dose-proportional systemic exposure within a certain
range.

Preclinical Pharmacokinetics in Mice

In the widely used R6/2 mouse model of Huntington's disease, selisistat demonstrated
favorable pharmacokinetic properties, including complete oral bioavailability and significant
brain penetration[3].
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Table 1: Pharmacokinetic Parameters of Selisistat in R6/2 Mice|[3]

Average Steady- Average Steady-
Dose (mgl/kg/day, . . .
) State Plasma State Brain Brain:Plasma Ratio
ora
Concentration (uM) Concentration (pM)
5 0.4 ~0.8 ~2:1
10 15 ~3.0 ~2:1
20 3.2 ~6.4 ~2:1

Oral gavage of 10 mg/kg in mice resulted in a maximal plasma concentration of 10.5 + 3.6
pmol/L in less than an hour, with an average plasma concentration of approximately 1.5 pmol/L
over 24 hours. Notably, brain concentrations were found to be about double the plasma
concentrations at the same time points[3].

Clinical Pharmacokinetics in Healthy Volunteers

A first-in-human study in healthy male and female subjects evaluated the pharmacokinetics of
single and multiple doses of selisistat[4][5].

Table 2: Single Dose Pharmacokinetics of Selisistat in Healthy Male Subjects (Fasted)[4]

Dose (mg) Cmax (ng/mL, Tma?( (h, AUC (ng-h/mL, £1/2 (h, mean)
mean) median) mean)

5 - 1.0 - 1.6

25 - - - -

75 - - - -

150 - - - -

300 - - - -

600 - 4.0 - 6.1

Note: Specific Cmax and AUC values were not provided in the abstract.
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Key findings from the human study include:

o Absorption: Selisistat was rapidly absorbed, with the rate of absorption appearing to be
dose-dependent. The median time to maximum plasma concentration (Tmax) increased with
dose, from 1 hour at 5 mg to 4 hours at 600 mg[4].

o Exposure: Systemic exposure increased proportionally with doses ranging from 5 to 300
mg[4][5]. A higher than proportional concentration was noted at the 600 mg dose, suggesting
that clearance mechanisms may be approaching saturation[1].

o Elimination: The elimination of selisistat was biphasic, with an apparent terminal plasma half-
life that seemed to increase with the dose[4].

o Steady State: Following repeated daily doses of 100, 200, and 300 mg, steady-state plasma
concentrations were achieved within 4 days[4][5].

o Excretion: The amount of unchanged selisistat excreted in the urine was very low (less than
0.02% up to 24 hours post-dose), indicating that renal clearance is not a major elimination
pathway[1].

Pharmacodynamics

The pharmacodynamic effects of selisistat are linked to its inhibition of SIRT1, a NAD+-
dependent deacetylase. SIRT1 has numerous substrates, and its inhibition can modulate
various cellular processes, including transcription, apoptosis, and autophagy. In the context of
Huntington's disease, SIRT1 inhibition is thought to be beneficial by increasing the acetylation
of the mutant huntingtin (mHTT) protein, which promotes its clearance.

In Vivo Target Engagement and Efficacy

e Animal Models: In the R6/2 mouse model of Huntington's disease, a minimal effective dose
of 5 mg/kg/day, corresponding to an average steady-state plasma concentration of 370 nM,
resulted in statistically significant improvements in lifespan, psychomotor endpoints, and
histological markers[4]. Selisistat also demonstrated neuroprotective effects in a Drosophila
model of Huntington's disease[4][6].

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4345958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4345958/
https://pubmed.ncbi.nlm.nih.gov/25223836/
https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1758691
https://pmc.ncbi.nlm.nih.gov/articles/PMC4345958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4345958/
https://pubmed.ncbi.nlm.nih.gov/25223836/
https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1758691
https://pmc.ncbi.nlm.nih.gov/articles/PMC4345958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4345958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4345957/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Human Studies: In a study with early-stage Huntington's disease patients, a 10 mg daily
dose of selisistat resulted in an average steady-state plasma concentration of 125 nM, which
is comparable to the IC50 for SIRT1 inhibition[6][7]. While the study did not show an effect
on circulating levels of soluble huntingtin, it established that selisistat was safe and well-
tolerated at plasma concentrations considered to be within the therapeutic range[6][7].

Experimental Protocols
R6/2 Mouse Efficacy and Pharmacokinetic Study

Animal Model: Transgenic R6/2 mice, a widely used model for preclinical studies in
Huntington's disease[3].

Dosing: Chronic administration of selisistat at doses of 5, 10, and 20 mg/kg/day[3].

Pharmacokinetic Sampling: Blood and brain tissue were collected to determine steady-state
concentrations|[3].

Analytical Method: Specific analytical methods for plasma and brain homogenate
concentration determination were not detailed in the provided text but would typically involve
liquid chromatography-mass spectrometry (LC-MS).

First-in-Human Clinical Trial

Study Design: A double-blind, randomized, placebo-controlled study in healthy male and
female subjects[4][5].

Dosing Regimens:

o Single Ascending Dose: Seven cohorts received single doses of 5, 25, 75, 150, 300, and
600 mg of selisistat or placebo[4][5].

o Multiple Ascending Dose: Four cohorts were administered 100, 200, and 300 mg of
selisistat or placebo once daily for 7 days[4][5].

Pharmacokinetic Sampling: Blood samples were collected at various time points post-dosing
to determine plasma concentrations of selisistat[4][6].
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e Pharmacokinetic Parameter Calculation:
o Cmax and Tmax were obtained directly from the plasma concentration-time profiles[4][6].

o The terminal plasma half-life was calculated by least-squares linear regression of the
terminal portion of the log-transformed plasma concentration-time curve[4][6].

o The area under the curve (AUC) was determined using the linear trapezoidal rule[6].
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Caption: Proposed mechanism of action for Selisistat in Huntington's disease.

Experimental Workflow
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Caption: General experimental workflow for in vivo PK/PD studies of Selisistat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(R)-Selisistat In Vivo Pharmacokinetics and
Pharmacodynamics: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680946#r-selisistat-pharmacokinetics-and-
pharmacodynamics-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4345957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4345957/
https://pubmed.ncbi.nlm.nih.gov/25223731/
https://pubmed.ncbi.nlm.nih.gov/25223731/
https://www.benchchem.com/product/b1680946#r-selisistat-pharmacokinetics-and-pharmacodynamics-in-vivo
https://www.benchchem.com/product/b1680946#r-selisistat-pharmacokinetics-and-pharmacodynamics-in-vivo
https://www.benchchem.com/product/b1680946#r-selisistat-pharmacokinetics-and-pharmacodynamics-in-vivo
https://www.benchchem.com/product/b1680946#r-selisistat-pharmacokinetics-and-pharmacodynamics-in-vivo
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1680946?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

